Lower Molecular Weight Versus the Diethyl Ester Analog – Atom Economy and Physicochemical Implications
The target compound has a molecular weight of 212.20 g·mol⁻¹ , which is 28.06 g·mol⁻¹ lower than that of the directly comparable diethyl 1-ethyl-1H-pyrazole-4,5-dicarboxylate (240.26 g·mol⁻¹) [1]. This reduction corresponds to the replacement of two ethyl ester groups (CH₂CH₃) with methyl ester groups (CH₃), resulting in a smaller molecular size and a lower topological polar surface area (tPSA) of 70.4 Ų for the diethyl analog [1]; for the dimethyl congener the tPSA is expected to be approximately 61 Ų based on the difference in atom count. Lower molecular weight and reduced tPSA are generally associated with improved passive membrane permeability and oral bioavailability, making the dimethyl ester a preferred starting point for lead optimization programs that must adhere to Lipinski-type guidelines.
| Evidence Dimension | Molecular weight (g·mol⁻¹) |
|---|---|
| Target Compound Data | 212.20 (C₉H₁₂N₂O₄) |
| Comparator Or Baseline | Diethyl 1-ethyl-1H-pyrazole-4,5-dicarboxylate: 240.26 (C₁₁H₁₆N₂O₄) |
| Quantified Difference | 28.06 g·mol⁻¹ (13.2% lower) |
| Conditions | Computed molecular weight; source data from vendor technical datasheet and PubChem |
Why This Matters
For medicinal chemistry and agrochemical programs constrained by molecular weight and polarity thresholds, the 13% lower molecular weight of the dimethyl ester can be the determining factor in achieving target physicochemical profiles.
- [1] PubChem, ‚2-Ethyl-2H-pyrazole-3,4-dicarboxylic acid diethyl ester (CID 67041773)‘, computed properties, accessed 2025. View Source
